molecular formula C20H15Cl2N3O2S B2846040 (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide CAS No. 850244-84-7

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide

Cat. No.: B2846040
CAS No.: 850244-84-7
M. Wt: 432.32
InChI Key: BRUSDQPLFZPMEQ-HKWRFOASSA-N
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Description

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C20H15Cl2N3O2S and its molecular weight is 432.32. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Thiazolidinone derivatives, including structures similar to "(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide", are pivotal in the synthesis of novel heterocyclic compounds. These compounds serve as precursors or intermediates in synthesizing complex molecules with potential biological activities. For instance, 2-(1,3-thiazolidin-2-ylidene)acetamides have been utilized in cyclocondensation reactions to form new heterocyclic assemblies with varied yields, showcasing their versatility in creating biologically significant molecules (Obydennov et al., 2017).

Antimicrobial and Antifungal Activities

Some thiazolidinone derivatives have shown significant antimicrobial and antifungal activities against a range of pathogens. For example, novel series based on 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamides demonstrated excellent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against specific strains (Devi, Shahnaz, & Prasad, 2022).

Anticancer Potential

Thiazolidinone derivatives are being explored for their anticancer properties. Synthesis and evaluation of these compounds have led to the identification of molecules with promising inhibitory effects on various cancer cell lines. Research into the structural modification of these compounds aims to enhance their efficacy and selectivity towards cancerous cells, offering potential therapeutic applications (Albratty et al., 2017).

Anti-inflammatory and Analgesic Effects

The synthesis of thiazolidinone derivatives has also led to the discovery of compounds with significant anti-inflammatory and analgesic effects. These studies focus on understanding the mechanism of action of these compounds and their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The structural optimization of these molecules aims to develop safer and more effective treatments for inflammatory diseases (Golota et al., 2015).

Insecticidal Properties

Additionally, thiazolidinone derivatives have been evaluated for their insecticidal properties against various agricultural pests. The synthesis of novel heterocycles incorporating thiadiazole moieties, for example, has shown effectiveness against the cotton leafworm, Spodoptera littoralis, indicating their potential in developing new insecticidal agents (Fadda et al., 2017).

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2S/c1-11-3-2-4-14(7-11)25-19(27)17(28-20(25)15(10-23)18(24)26)9-12-8-13(21)5-6-16(12)22/h2-8,17H,9H2,1H3,(H2,24,26)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUSDQPLFZPMEQ-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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